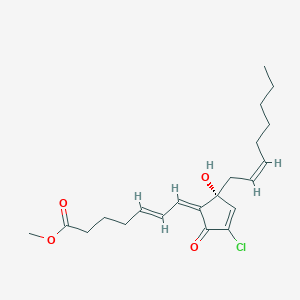

chlorovulone III

Description

Contextualizing Marine Prostanoids in Chemical Biology

Prostanoids are a subclass of eicosanoids, which are signaling molecules derived from the oxygenation of 20-carbon fatty acids. In mammals, they play crucial roles in a variety of physiological processes, including inflammation, blood clotting, and the contraction of smooth muscle. The discovery of prostanoids in marine organisms opened up a new chapter in their study. nih.gov Marine invertebrates, such as soft corals, have been found to produce a remarkable diversity of prostanoids, many of which possess unique structural features not seen in their terrestrial counterparts. nih.gov These marine-derived prostanoids often exhibit potent biological activities, including anti-inflammatory, antiviral, and cytotoxic effects, making them valuable tools for probing biological pathways and potential leads for drug development. nih.gov

Overview of Chlorovulone III and its Significance in Natural Product Chemistry

This compound belongs to the clavulone family of marine prostanoids, which are characterized by a cyclopentenone ring system. These compounds were first isolated from the Okinawan soft coral Clavularia viridis. The chlorovulones, including this compound, are distinguished by the presence of a chlorine atom, a feature that contributes to their chemical novelty and biological activity. The isolation and structural elucidation of these halogenated prostanoids presented a significant challenge to chemists and highlighted the unique biosynthetic capabilities of marine organisms. The potent biological activities of the clavulones have made them attractive targets for total synthesis, driving the development of new synthetic methodologies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

100295-79-2 |

|---|---|

Molecular Formula |

C21H29ClO4 |

Molecular Weight |

380.9 g/mol |

IUPAC Name |

methyl (E,7Z)-7-[(2R)-4-chloro-2-hydroxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |

InChI |

InChI=1S/C21H29ClO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7+,12-9-,17-13+/t21-/m1/s1 |

InChI Key |

CTIZPKYMYVPNGA-MNSXJSHLSA-N |

SMILES |

CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |

Isomeric SMILES |

CCCCC/C=C\C[C@]\1(C=C(C(=O)/C1=C\C=C\CCCC(=O)OC)Cl)O |

Canonical SMILES |

CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of Chlorovulone Iii

Structural Characterization and Analogues of Chlorovulone Iii

Advanced Spectroscopic Elucidation of Chlorovulone III Structure

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for determining the precise structure of complex natural products like this compound. nih.govcsic.esacs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques including COSY, HSQC, HMBC)

NMR spectroscopy, including both 1D (¹H and ¹³C NMR) and 2D techniques such as COSY, HSQC, and HMBC, is fundamental in establishing the connectivity of atoms within the this compound molecule. researchgate.netshihchi.comnih.govacs.orgresearchgate.netrsc.org Analysis of chemical shifts, coupling constants, and correlations observed in these spectra allows for the assignment of protons and carbons and the mapping of the carbon skeleton and attached hydrogens. For instance, HMBC spectra can reveal correlations between non-protonated carbons and protons across multiple bonds, providing crucial information about the molecular framework. rsc.org HSQC spectra correlate proton and carbon signals directly bonded to each other. rsc.org COSY spectra show correlations between coupled protons, indicating adjacent protons in the molecule. rsc.org These techniques, applied in concert, enable the detailed assignment of the signals and the construction of the structural subunits. researchgate.netshihchi.comnih.govacs.orgresearchgate.netrsc.org Experimental NMR data for this compound is available in databases. np-mrd.org

Mass Spectrometry (MS) Applications (UHPLC-MS, GC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which helps confirm its molecular formula and provides clues about its substructures. csic.esacs.org Techniques such as Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed in the analysis of natural products, including the detection and characterization of compounds like this compound in complex mixtures or extracts. csic.esnih.govresearchgate.netjuniperpublishers.comlabroots.com UHPLC-MS is particularly useful for analyzing less volatile or thermally labile compounds, while GC-MS is suitable for more volatile substances after appropriate derivatization if necessary. csic.esjuniperpublishers.com The application of these techniques has led to the detection of this compound in biological samples. nih.govresearchgate.net

Structural Relationships within the Chlorovulone and Clavulone Series

This compound belongs to a family of marine prostanoids that share structural similarities with the clavulone series. These compounds are characterized by a cyclopentenone ring system and side chains. researchgate.netmdpi.comchemistry-chemists.com

Comparative Analysis with Chlorovulone II and Chlorovulone I

This compound is structurally related to other chlorovulones, including chlorovulone I and chlorovulone II. These compounds differ primarily in the position and stereochemistry of double bonds and functional groups on the side chains attached to the cyclopentenone core. researchgate.netmdpi.comlipidmaps.org Comparative analysis of their spectroscopic data and chemical transformations helps in understanding these structural variations. The presence of a halogen atom, specifically chlorine in this case, at the C-10 position of the alkylidencyclopentenone structure is a defining feature of the chlorovulone series. researchgate.net Chlorovulones I, II, and III have been isolated from Clavularia viridis. researchgate.netresearchgate.net

Here is a table comparing some structural features of Chlorovulones I, II, and III based on available information:

| Compound | Halogen at C-10 | Double Bond Geometry (Selected) | Source |

| Chlorovulone I | Chlorine | C5-C6 (Z), C7-C8 (E) | Clavularia viridis lipidmaps.org |

| Chlorovulone II | Chlorine | C5-C6 (E), C7-C8 (E) | Clavularia viridis lipidmaps.org |

| This compound | Chlorine | C5-C6 (E), C7-C8 (Z) | Clavularia viridis lipidmaps.org |

Related Halogenated Prostanoids (e.g., Bromovulone III, Iodovulone III)

Beyond the chlorovulone series, Clavularia viridis also produces other halogenated prostanoids, such as bromovulone III and iodovulone III. researchgate.netresearchgate.netmdpi.comnih.gov These compounds are analogues of this compound where the chlorine atom at the C-10 position is replaced by a bromine or iodine atom, respectively. researchgate.netlipidmaps.org The isolation and structural determination of these related compounds further highlight the metabolic diversity of marine organisms and provide a basis for structure-activity relationship studies within this class of natural products. researchgate.netresearchgate.netmdpi.comnih.gov Bromovulone III and iodovulone III have been isolated alongside this compound from Clavularia viridis. researchgate.netnih.gov

Stereochemical Aspects of this compound

The stereochemistry of this compound, including the absolute configuration at its chiral centers and the geometry of its double bonds, is crucial for understanding its biological properties. While specific detailed stereochemical assignments for all centers in this compound were not extensively detailed in the provided search results, studies on related clavulones and chlorovulones have addressed stereochemical aspects. For example, the absolute configurations at C-4 and C-12 of clavulone I, II, and III have been elucidated. researchgate.netresearchgate.netresearchgate.net The absolute configuration of chlorovulones has been established through techniques such as CD measurements of derivatives and enantioselective synthesis of analogues like (-)-chlorovulone II. researchgate.netresearchgate.netjst.go.jpresearchgate.net this compound is described with specific double bond geometries (5E, 7Z, 14Z) and a defined stereocenter at C-12 (12R) in its systematic name. nih.gov The stereospecificity of the 12-hydroxyl group in the chlorovulone molecule has been investigated in relation to activity. researchgate.net

Biosynthetic Hypotheses and Pathways for Chlorovulone Iii

Proposed Biosynthetic Precursors and Intermediate Metabolites

The biosynthesis of chlorovulone III is believed to commence with arachidonic acid, a 20-carbon polyunsaturated fatty acid that is a common precursor for eicosanoids in both mammals and marine invertebrates. acs.orgacs.org The proposed pathway involves a series of enzymatic transformations that build upon the fundamental steps of prostaglandin (B15479496) synthesis, introducing unique modifications characteristic of marine-derived prostanoids.

The initial step is the enzymatic release of arachidonic acid from membrane phospholipids, a process catalyzed by phospholipase A2. researchgate.netnih.gov Following its release, arachidonic acid is thought to undergo enzymatic cyclization and oxidation, mirroring the cyclooxygenase (COX) pathway in mammalian prostaglandin synthesis, to form a key endoperoxide intermediate, analogous to prostaglandin H2 (PGH2). researchgate.netuic.eduyoutube.com

From this central PGH2-like intermediate, the pathway is hypothesized to diverge towards the formation of the distinct chlorovulone skeleton. This likely involves isomerization and further oxidation steps to generate a series of unstable intermediates. The introduction of the chlorine atom is a critical step, believed to occur on an electron-rich precursor molecule. Subsequent rearrangements and modifications would then lead to the final structure of this compound.

Key proposed precursors and intermediates in the biosynthetic pathway are detailed in the table below.

| Compound Name | Proposed Role in Biosynthesis |

| Arachidonic Acid | Primary precursor fatty acid |

| Prostaglandin H2 (PGH2) Analogue | Key endoperoxide intermediate |

| Pre-chlorination Prostanoid Intermediate | Substrate for halogenation enzyme |

| Chlorinated Prostanoid Intermediate | Product of the enzymatic chlorination step |

| This compound | Final biosynthetic product |

Enzymatic Steps and Key Biotransformations

The proposed conversion of arachidonic acid into this compound necessitates a cascade of specific enzymatic reactions. These include key biotransformations such as halogenation and the formation of the characteristic cyclopentenone ring.

A crucial step in the biosynthesis of this compound is the regioselective incorporation of a chlorine atom. This is catalyzed by a class of enzymes known as halogenases. In the marine environment, haloperoxidases are particularly prevalent and are the likely enzymatic players in this transformation. These enzymes utilize halide ions from seawater and a peroxide source to generate a reactive halogenating species.

The proposed mechanism involves the formation of an electrophilic chlorine species (e.g., hypochlorous acid or an enzyme-bound equivalent) by a chloroperoxidase. This reactive species then attacks an electron-rich position on a prostanoid intermediate. The substrate for this reaction is likely a precursor with a suitable enol or enolate character that directs the chlorination to the specific carbon of the cyclopentane (B165970) ring. While flavin-dependent halogenases represent another major class of these enzymes, the context of marine prostanoid biosynthesis often points towards the involvement of metal-dependent haloperoxidases.

The cyclopentenone core of this compound is a defining structural feature of many bioactive prostaglandins (B1171923). researchgate.netnih.gov Its formation is believed to occur through mechanisms analogous to those seen in mammalian prostaglandin synthesis. The key precursor is a bicyclic endoperoxide intermediate, such as PGH2.

The generally accepted mechanism involves the rearrangement of the endoperoxide bridge of the PGH2-like intermediate. This rearrangement can be catalyzed by specific isomerases, leading to the formation of a keto- and hydroxyl-substituted cyclopentane ring. Subsequent dehydration of a hydroxyl group on the ring is a common route to introduce the α,β-unsaturation, thus yielding the reactive cyclopentenone system. Alternative mechanisms, potentially involving radical-mediated cyclizations or unique enzymatic pathways specific to marine organisms, have also been considered, though the endoperoxide pathway remains the most widely supported hypothesis.

Chemoenzymatic Approaches to Biosynthetic Pathway Elucidation

Determining the precise steps of a complex biosynthetic pathway like that of this compound presents significant challenges. Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful strategy to overcome these hurdles. nih.govnih.gov This approach can be instrumental in preparing proposed intermediates that are often too unstable or produced in insufficient quantities in vivo for detailed study.

A chemoenzymatic strategy to investigate the this compound pathway could involve the chemical synthesis of hypothesized non-halogenated precursors. These synthetic precursors could then be used as substrates in in vitro assays with cell-free extracts or purified enzymes from Clavularia viridis. The formation of chlorinated products would provide direct evidence for the role of these precursors and the presence of active halogenating enzymes.

Furthermore, enzymes from other organisms with known functions, such as lipoxygenases, cyclooxygenases, or specific reductases and isomerases, can be employed to transform chemically synthesized starting materials into key intermediates. nih.gov For instance, a ketoreductase could be used for the stereoselective reduction of a ketone on a chemically synthesized prostaglandin scaffold, allowing for the exploration of the stereochemical requirements of subsequent enzymatic steps. By systematically building and testing fragments of the proposed pathway, chemoenzymatic approaches can validate hypothesized steps and aid in the identification and characterization of the specific enzymes involved in the biosynthesis of this compound.

Total Synthesis Approaches for this compound

Total synthesis of this compound involves the complete construction of the molecule from basic chemical building blocks. This typically requires a carefully planned sequence of reactions to form the carbon skeleton, introduce the correct functional groups, and establish the desired stereochemistry.

Retrosynthetic analysis is a crucial first step in planning a total synthesis. It involves working backward from the target molecule to simpler starting materials by identifying strategic disconnections, which are hypothetical bond cleavages that simplify the molecular structure. For this compound, key disconnections would likely involve breaking bonds in the cyclopentenone core and the attached side chains. Analyzing the functional groups and stereocenters in this compound guides these disconnections, aiming to identify readily available or easily synthesized intermediates. This process often reveals the need for specific key transformations to form the desired bonds and stereocenters.

The total synthesis of this compound and related marine prostanoids often employs a variety of powerful synthetic methodologies. Some key transformations include:

Aldol (B89426) Additions: These reactions are fundamental for forming carbon-carbon bonds and introducing β-hydroxy carbonyl units, which are common features in prostanoids. For example, the synthesis of (±)-chlorovulone II has utilized an aldol addition of the enolate of ethyl acetate (B1210297) into 4-cyclopentene-1,3-dione (B1198131) as a key step. acs.orgacs.orgacs.orgresearchgate.netresearchgate.netresearchgate.net

Radical Cyclizations: Radical cyclizations are valuable for forming cyclic systems. These reactions involve intermediate radical species that undergo intramolecular addition to a pi system, leading to ring formation. Radical additions to aldehyde carbonyls have been explored in the synthesis of intermediates for chlorovulone II. acs.orgacs.org Alkoxyamine-mediated radical cyclizations have also been developed and applied in natural product synthesis. ubc.caimera.frneurotree.org

Carbonyl-ene Reactions: The carbonyl-ene reaction is a pericyclic reaction that forms a new carbon-carbon bond between an alkene and a carbonyl compound, with the concomitant migration of a hydrogen atom. This transformation has been a key step in the synthesis of intermediates for chlorovulone II. acs.orgacs.orgcdnsciencepub.comcdnsciencepub.com Catalytic versions of this reaction, such as those promoted by Yb(fod)3, have been shown to proceed in high yield. ubc.ca

These methodologies, often used in combination and with careful control of reaction conditions, allow for the construction of the complex cyclopentenone core and the attachment of the characteristic side chains of this compound.

Enantioselective Synthesis for Stereoisomeric Control

This compound possesses multiple stereocenters, and controlling the relative and absolute stereochemistry during synthesis is paramount to obtaining the biologically active isomer. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Strategies for achieving stereoisomeric control in the synthesis of marine prostanoids, including chlorovulones, have been explored. jst.go.jpresearchgate.netresearchgate.net These strategies can involve:

Using chiral starting materials derived from the chiral pool. jst.go.jp

Employing chiral reagents or catalysts to induce asymmetry during key transformations. researchgate.netpsu.edu

Implementing enzymatic resolutions to separate enantiomers. researchgate.netresearchgate.net

The absolute configuration of chlorovulones has been established through methods including CD measurements of derivatives and enantioselective synthesis of (-)-chlorovulone II. researchgate.netresearchgate.net

Synthesis of Structural Analogues and Derivatives for Biological Probing

The synthesis of structural analogues and derivatives of this compound is essential for investigating the relationship between chemical structure and biological activity (structure-activity relationship, SAR). researchgate.netgriffith.edu.au By systematically modifying different parts of the chlorovulone structure, researchers can identify key functional groups and structural features responsible for its biological effects. This information is invaluable for designing and synthesizing compounds with improved potency, selectivity, or pharmacological properties. Examples of analogue synthesis in the context of marine prostanoids include the preparation of halogenated cross-conjugated dienone analogues with modified side chains. researchgate.net These studies have shown that variations in structure can significantly impact cytotoxic activity. researchgate.net The development of simplified analogues with good cytotoxicities has also been reported. researchgate.net

Conclusion

Chlorovulone III stands as a compelling example of the chemical diversity and therapeutic potential held within marine ecosystems. Its unique halogenated prostanoid structure, coupled with the potent cytotoxic activities of the clavulone family, underscores its significance in natural product chemistry and drug discovery. While further research is needed to fully elucidate its specific total synthesis and mechanism of action, this compound and its analogs continue to be important molecules for the development of new anticancer agents.

Biological Activities and Mechanistic Studies of Chlorovulone Iii

Cytotoxic Activity against Cancer Cell Lines (e.g., Human Prostate PC-3, Colon HT29)

Studies have investigated the cytotoxic potential of chlorovulone III against various human cancer cell lines. Notably, research has indicated that this compound exhibits promising cytotoxicity against human prostate (PC-3) and colon (HT29) cancer cells. nih.govacs.orgscribd.com One study identified bromovulone III and chlorovulone II as exhibiting the most promising cytotoxicity against these specific cell lines among the tested prostanoids isolated from Clavularia viridis. nih.govacs.orgscribd.com While the provided search results mention chlorovulone II and bromovulone III as having the "most promising cytotoxicity" against PC-3 and HT29 cells, they also list this compound as one of the known prostanoids isolated in the same study, implying it also possesses cytotoxic activity, though perhaps to a lesser extent than chlorovulone II and bromovulone III in that specific comparison. nih.govacs.org

Exploration of Cellular Targets and Pathways in Antineoplastic Action

The antineoplastic action of cyclopentenone prostanoids, including this compound, is believed to involve interactions with various cellular targets and signaling pathways.

Molecular Mechanisms of Action of Cyclopentenone Prostanoids

Cyclopentenone prostaglandins (B1171923) (cyPGs), the class to which this compound belongs, are biologically active lipid mediators known to influence inflammation, cell proliferation, apoptosis, and other cellular processes. frontiersin.org A key mechanism for the biological activity of cyclopentenone prostanoids is their ability to form covalent adducts with cysteine residues in proteins through Michael addition, mediated by the reactive alpha,beta-unsaturated carbonyl group in their cyclopentenone ring. nih.govnih.gov This covalent modification can alter the activity of target proteins that play crucial roles in cellular function. wikipedia.org

Specific protein targets of cyclopentenone prostanoids identified through proteomic approaches include proinflammatory transcription factors like NF-κB and AP-1, proteins involved in cellular defense such as Keap1 (a regulator of the antioxidant response) and detoxifying enzymes like GST, and key signaling proteins like Ras proteins. nih.govcsic.es These interactions can modulate gene transcription and interfere with various signaling pathways. frontiersin.orgnih.gov

Induction of Cellular Responses

Cyclopentenone prostanoids can induce various cellular responses relevant to their antineoplastic activity. These compounds have been shown to induce cell cycle arrest or apoptosis in tumor cells, depending on the cell type and treatment conditions. nih.gov For instance, chlorovulone I, a related halogenated coral prostanoid, was shown to transiently arrest the cell cycle progression from G1 to S phase and cause a lasting blockade of leukemia cells in G1 at cytotoxic concentrations. nih.gov While this specific finding is for chlorovulone I, it illustrates a potential cellular response mechanism shared by related cyclopentenone prostanoids like this compound. Cyclopentenone prostaglandins, in general, can influence cell function by inactivating or reducing the activity of various functionally important target proteins through covalent modification. wikipedia.org

Investigation of Antiproliferative Effects

Research has also focused on the antiproliferative effects of this compound and related compounds. The antiproliferative activities of halogenated coral prostanoids, including chlorovulones, have been investigated in various cancer cell lines. nih.govresearchgate.net Studies on human myeloid leukemia cells (HL-60) showed that the alkylidencyclopentenone structure is essential for antiproliferative activity, and the presence of a halogen function at the C-10 position enhances these activities. nih.gov Chlorovulone I demonstrated potent antiproliferative effects against HL-60 cells. nih.gov While direct detailed antiproliferative data specifically for this compound across a wide range of cell lines is not extensively provided in the immediate search results, its isolation alongside other cytotoxic and antiproliferative prostanoids from Clavularia viridis strongly suggests it contributes to these effects. nih.govacs.orgresearchgate.net

Here is a table summarizing some of the cytotoxic activities of related compounds from Clavularia viridis against specific cell lines, which provides context for the activity of this compound:

Table 6.1: Cytotoxicity of Selected Prostanoids from Clavularia viridis (Illustrative Data)

| Compound | Cell Line | Cytotoxic Activity (e.g., IC50) | Source |

| Bromovulone III | PC-3 | Most promising cytotoxicity | nih.govacs.org |

| Bromovulone III | HT29 | Most promising cytotoxicity | nih.govacs.org |

| Chlorovulone II | PC-3 | Most promising cytotoxicity | nih.govacs.org |

| Chlorovulone II | HT29 | Most promising cytotoxicity | nih.govacs.org |

| Claviridic acid | AGS | Potent inhibitory activity | researchgate.net |

| Clavuperoxylides B | A549 | IC50 = 5.23 µg/mL | researchgate.net |

Structure Activity Relationship Sar Investigations of Chlorovulone Iii

Influence of Halogen Substituents on Bioactivity

The presence and nature of halogen substituents on marine prostanoids like chlorovulone III significantly influence their bioactivity. Research on halogenated coral prostanoids, including chlorovulone, bromovulone, and iodovulone, has demonstrated that the introduction of a halogen function at the C-10 position enhances antiproliferative and cytotoxic activities. nih.gov The order of activity enhancement has been reported as Fluorine > Bromine = Iodine > Hydrogen when considering substitution at a relevant position, although the specific position C-10 is mentioned in the context of related prostanoids rather than directly for this compound in all studies. nih.gov Halogenation, in general, has been noted to increase biological activities, such as antifeeding activity in some contexts. researchgate.netresearchgate.net This suggests that the electronegativity and size of the halogen atom play a role in modulating the interaction of the molecule with its biological target.

Role of Cyclopentenone Ring and Alkyl Chains in Activity Profile

The cyclopentenone ring is a central and essential structural motif for the antiproliferative and cytotoxic activities of this compound and related halogenated coral prostanoids. nih.gov This α,β-unsaturated ketone is often implicated in biological activity through Michael addition reactions with nucleophilic residues in target proteins. The alkyl chains attached to the cyclopentenone core also contribute to the activity profile. While the precise role of each alkyl chain in this compound's activity requires specific detailed SAR studies, general principles from related compounds like chloroquine (B1663885) analogues suggest that modifications to alkyl side chains can significantly impact activity, including potency and resistance profiles. ucsf.edumdpi.comnih.gov For instance, studies on chloroquine analogues have shown that the length and nature of the alkylamine side chain influence antimalarial activity. ucsf.edumdpi.comnih.govmdpi.com Although this compound is structurally distinct from chloroquine, the principle that alkyl chains can modulate interactions with biological targets through factors like lipophilicity and steric hindrance is likely applicable. mdpi.com

Computational and In Silico Approaches to SAR Prediction

Computational and in silico methods are increasingly utilized in SAR investigations to predict biological activity, understand molecular interactions, and guide the design of novel compounds. Techniques such as molecular docking, molecular dynamics simulations, and QSAR (Quantitative Structure-Activity Relationship) modeling can provide valuable insights into the binding modes of ligands to their targets and the structural features that contribute to potency. nih.govresearchgate.netchemrxiv.orgnih.govuva.eschemrxiv.org While specific computational studies focusing solely on predicting the SAR of this compound were not extensively detailed in the search results, these methods are broadly applicable to marine natural products and prostanoids. rjeid.com For example, computational studies have been used to investigate the binding of other compounds, such as chloroquine and its derivatives, to various protein targets, including those in viruses. nih.govchemrxiv.orgnih.govuva.eschemrxiv.org These approaches can help identify key residues involved in binding, assess the stability of ligand-target complexes, and correlate structural descriptors with biological activity, thereby assisting in the prediction of SAR for this compound analogues. nih.govresearchgate.netchemrxiv.orgnih.govuva.eschemrxiv.org

Table 1: Key Structural Features and their Influence on Bioactivity of this compound and Related Prostanoids

| Structural Feature | Influence on Bioactivity (Antiproliferative/Cytotoxic) | Reference |

| Alkylidencyclopentenone core | Essential for activity | nih.gov |

| Halogen at C-10 position | Enhances activity (F > Br = I > H) | nih.gov |

| Dienone (C5-6 and C7-8) | Potentiates activity | nih.gov |

| 12-hydroxyl group stereochemistry | Not strictly required for activity | nih.gov |

| Alkyl chains | Contribute to activity profile (mechanism varies) | ucsf.edumdpi.comnih.gov |

Table 2: Comparative Antiproliferative and Cytotoxic Activities of Marine Prostanoids against HL-60 Cells

| Compound | Relative Activity (vs. Prostaglandin (B15479496) A2) | IC50 Value (µM) | Reference |

| Chlorovulone I | ~200 times stronger (IC50) | 0.03 | nih.gov |

| Bromovulone I | Lower than Chlorovulone I | Not specified | nih.gov |

| Iodovulone I | Lower than Chlorovulone I | Not specified | nih.gov |

| Clavulone I or II | Lower than Halogenated Vulones | Not specified | nih.gov |

| Prostaglandin A2 | Baseline | ~6 (calculated from 0.03 µM for Chlorovulone I being 200x stronger) | nih.gov |

Note: IC50 values for Bromovulone I, Iodovulone I, and Clavulone I or II were not explicitly provided in the source but were stated to be lower than Chlorovulone I.

Advanced Analytical Methodologies for Chlorovulone Iii Research

Quantitative and Qualitative Analysis in Complex Matrices

Analyzing chlorovulone III in complex biological or environmental matrices presents significant challenges due to the potential presence of numerous interfering compounds. Robust and sensitive analytical methods are required to accurately identify and quantify this compound in such samples. Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are commonly employed for this purpose. These methods offer the necessary separation power and detection sensitivity to isolate and characterize this compound from intricate mixtures.

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a widely used technique for the separation, identification, and quantification of compounds like this compound in liquid samples. The principle involves separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Various HPLC methods have been developed for the analysis of related compounds, highlighting the versatility of this technique for natural product analysis. For instance, HPLC has been utilized for the determination of chloroquine (B1663885) in biological samples and pharmaceutical products, demonstrating its capability in analyzing structurally related compounds in complex matrices. nih.govajol.info The selection of appropriate stationary phases (e.g., C18 columns) and mobile phases (often mixtures of buffers and organic solvents like methanol (B129727) or acetonitrile) is critical for achieving optimal separation and detection of the target analyte. nih.govsigmaaldrich.com Detection is commonly performed using UV detectors, although other detectors can be coupled for increased specificity and sensitivity. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound may require derivatization to be sufficiently volatile for GC analysis, coupling with mass spectrometry provides highly specific detection and structural information. GC-MS has been used in the phytochemical profiling of various extracts, where compounds like this compound have been detected. nih.govscilit.comresearchgate.net This technique is valuable for both qualitative identification based on mass spectral libraries and quantitative analysis using appropriate internal standards. GC-MS is particularly useful for analyzing complex mixtures and identifying multiple components in a single run. juniperpublishers.com However, a potential drawback of GC-MS for some compounds is the requirement for derivatization, which can add complexity to the analytical workflow. mdpi.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS combines the high separation efficiency of UHPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique offers improved peak resolution, faster analysis times, and enhanced sensitivity compared to conventional HPLC-MS. UHPLC-MS, including variants like UHPLC-QqQ-MS/MS, has been successfully applied in the phytochemical profiling of natural extracts, leading to the detection of various constituents, including this compound. nih.govscilit.comresearchgate.net The use of mass spectrometry, particularly tandem mass spectrometry (MS/MS), allows for the fragmentation of ions and provides characteristic fragmentation patterns that aid in the confident identification of this compound even in complex matrices. waters.com This technique is particularly valuable for comprehensive chemical characterization and non-targeted screening of complex samples. researchgate.net

Ecological and Evolutionary Aspects of Chlorovulone Iii Production

Role of Chlorovulone III in Marine Chemical Ecology

In marine ecosystems, chemical compounds mediate interactions between organisms, including predator-prey relationships, competition for space, and defense against fouling organisms and pathogens. scielo.brnih.gov Prostanoids and other secondary metabolites produced by octocorals are believed to be involved in these chemical interactions. scielo.brnih.govfrontiersin.org

While specific ecological roles of this compound have not been as extensively studied as its potential pharmacological activities, the general function of halogenated prostanoids in Clavularia viridis is thought to include chemical defense. benchchem.com The presence of these compounds may deter potential predators or inhibit the growth of competing organisms or fouling microbes on the coral's surface. scielo.brnih.govfrontiersin.org

Research on other octocoral prostanoids provides context. For instance, high levels of prostaglandins (B1171923), such as PGA2 and its ester derivatives found in Plexaura homomalla, can function as defensive toxins, potentially inducing emesis and learned aversions in fish predators. scielo.br This suggests a broader pattern of prostanoid involvement in octocoral defense.

Adaptive Significance in Octocoral Defense Mechanisms

The production of compounds like this compound likely represents an adaptive strategy for octocorals. As sessile organisms, they cannot evade threats physically and thus rely on chemical defenses to enhance their survival and reproductive success. scielo.brnih.gov The diverse array of secondary metabolites found in octocorals, including halogenated prostanoids, is a testament to the evolutionary pressure to develop effective defensive mechanisms. scielo.brnih.govfrontiersin.org

The cytotoxic activity observed for this compound and other related prostanoids against various cell lines, including cancer cells, suggests a potential role in deterring predation or inhibiting the growth of competing organisms or pathogens at a cellular level. mdpi.comacs.orgairitilibrary.comresearchgate.netresearchgate.net Although these studies focus on mammalian cell lines for pharmacological interest, the underlying cytotoxic mechanism could be relevant in an ecological context against marine organisms or microbes.

Data from studies on the cytotoxic activity of chlorovulone II and III against human prostate carcinoma (PC-3) and colon adenocarcinoma (HT-29) cells indicate their biological potency. mdpi.comacs.orgresearchgate.net

| Compound | Cell Line | Activity (e.g., IC50 or GI50) | Reference |

| Chlorovulone II | PC-3 | Cytotoxic | mdpi.comacs.orgresearchgate.net |

| Chlorovulone II | HT-29 | Cytotoxic | mdpi.comacs.orgresearchgate.net |

| This compound | PC-3 | Cytotoxic | mdpi.comacs.orgresearchgate.net |

| This compound | HT-29 | Cytotoxic | mdpi.comacs.orgresearchgate.net |

| This compound | Hep3B | GI50 = 0.83 µM | airitilibrary.com |

Note: Cytotoxic activity is indicated, with GI50 value provided where available.

This cytotoxic potential, evolved as a defense mechanism, is what also makes these compounds interesting for potential pharmacological applications, although the focus here remains on their ecological significance.

Evolutionary Origins of Prostanoid Biosynthesis in Marine Invertebrates

Prostanoids, including prostaglandins and related compounds like this compound, are derived from the oxidative metabolism of polyunsaturated fatty acids, primarily arachidonic acid, via pathways involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comsi.edufrontiersin.org While these pathways are well-characterized in mammals, their presence and evolution in marine invertebrates are subjects of ongoing research. mdpi.comresearchgate.netnih.govcapes.gov.br

The discovery of prostaglandins in marine invertebrates, predating their extensive study in mammals, highlights their ancient evolutionary origins. nih.gov The presence of prostaglandin (B15479496) biosynthetic pathways has been confirmed in various marine invertebrate groups, including molluscs, crustaceans, echinoderms, and cnidarians (which include octocorals). mdpi.comresearchgate.netcapes.gov.brresearchgate.net

Studies on the evolutionary origin of cyclooxygenase (COX) isozymes suggest independent duplication events in vertebrate and invertebrate lineages. nih.gov This indicates that the ability to synthesize prostanoids evolved early in animal history, with subsequent diversification of the enzymatic machinery in different lineages. nih.govcapes.gov.br

In marine invertebrates, the prostanoid biosynthetic pathways share similarities with those in mammals but also exhibit unique features. For instance, some invertebrate lipoxygenases show different stereochemical preferences compared to plant lipoxygenases. si.edu The specific enzymes and steps involved in the halogenation of prostanoids, leading to compounds like this compound, represent further evolutionary adaptations within certain marine lineages, such as Clavularia viridis. mdpi.comeurekaselect.com

The presence of the prostaglandins pathway has also been identified in marine microalgae, suggesting a broad distribution and conservation of this pathway across diverse marine organisms, further supporting an ancient evolutionary origin. mdpi.comcapes.gov.brresearchgate.net The ability of octocorals to produce complex halogenated prostanoids like this compound is likely a result of the evolution and refinement of these fundamental lipid metabolism pathways within this specific lineage, driven by ecological pressures.

Future Perspectives and Emerging Research Avenues for this compound

Following a comprehensive review of publicly available scientific literature, no specific information was found regarding the chemical compound “this compound.” The search results did not yield any data on its biosynthetic pathway, chemical structure, biological activity, or any related research.

Therefore, it is not possible to provide an article on the future perspectives and emerging research avenues for a compound that does not appear to be documented in the searched scientific databases. The subsequent sections of the requested outline cannot be addressed due to the complete absence of foundational information on "this compound."

Further research would first require the identification, isolation, and characterization of this compound. Should "this compound" be a novel discovery or a compound with a different established name, clarification on its identity would be necessary to conduct a meaningful review of its research landscape. Without this primary information, any discussion on its future research directions would be purely speculative and not based on scientific evidence.

Q & A

Q. What are the established protocols for synthesizing Chlorovulone III, and how can researchers ensure reproducibility?

this compound synthesis typically involves multi-step organic reactions, including [3+2] cycloadditions or palladium-catalyzed cross-couplings. Reproducibility requires strict adherence to documented procedures, such as temperature control (±2°C), inert atmosphere maintenance, and characterization via -NMR and HPLC (>95% purity). Researchers should cross-reference peer-reviewed synthesis protocols (e.g., Med. Chem. Commun.) and validate intermediates at each step .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

High-resolution mass spectrometry (HRMS) and -NMR are critical for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (λ = 220–250 nm) is recommended. Researchers must calibrate instruments using certified standards and report retention times alongside reference data .

Q. What known biological targets or pathways are associated with this compound?

this compound is reported to modulate prostaglandin biosynthesis via cyclooxygenase (COX) inhibition. Target validation should include in vitro enzyme assays (e.g., COX-1/COX-2 inhibition ratios) and cell-based models (e.g., IL-6 suppression in macrophages). Always compare results against positive controls like indomethacin .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conflicting bioactivity data may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). To address this, perform dose-response curves under standardized conditions (IC ± SEM) and validate findings using orthogonal assays (e.g., Western blotting alongside ELISA). Meta-analyses of existing data can identify confounding variables .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term pharmacological studies?

Stability challenges include hydrolysis and oxidation. Strategies include:

- Buffering solutions at pH 6.5–7.0 to minimize degradation.

- Adding antioxidants (e.g., 0.1% BHT) and storing samples at −80°C under argon.

- Monitoring stability via LC-MS at regular intervals .

Q. How can computational methods enhance the design of this compound derivatives with improved selectivity?

Molecular docking (e.g., AutoDock Vina) and QSAR models can predict binding affinities to off-target receptors. Prioritize derivatives with >5-fold selectivity in silico before synthesizing compounds. Validate predictions using competitive binding assays .

Q. What ethical considerations apply when using this compound in animal models of inflammation?

Follow institutional guidelines (e.g., 3Rs framework: Replacement, Reduction, Refinement). Justify sample sizes statistically, administer analgesics post-surgery, and disclose conflicts of interest. Reference the Huron University College Ethics Guidelines for protocols involving vertebrates .

Methodological Guidance

Q. How should researchers structure a manuscript reporting novel this compound analogs?

- Introduction : Highlight gaps in existing analogs (e.g., bioavailability issues).

- Methods : Detail synthesis steps, characterization data, and assay conditions (e.g., cell density, incubation time).

- Results : Use tables for IC values and figures for dose-response curves.

- Discussion : Contrast findings with prior studies and propose mechanistic hypotheses .

Q. What are common pitfalls in interpreting this compound’s cytotoxic effects in cancer cell lines?

Avoid overinterpreting MTT assay results without apoptosis/necrosis assays (e.g., Annexin V staining). Control for solvent toxicity (e.g., DMSO ≤0.1%) and ensure replicates (n ≥ 3) to address variability .

Q. How can mixed-methods approaches strengthen mechanistic studies of this compound?

Combine quantitative data (e.g., qPCR for gene expression) with qualitative insights (e.g., electron microscopy for morphological changes). Triangulate results using pathway analysis tools (e.g., KEGG) to identify novel signaling nodes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.